molecular formula C14H21ClN2O2 B11924486 Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1179362-12-9

Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11924486
CAS No.: 1179362-12-9
M. Wt: 284.78 g/mol
InChI Key: AHUBJCSLWUMDOY-UHFFFAOYSA-N
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Description

Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride (CAS: 1217663-03-0) is a piperazine derivative widely used in pharmaceutical and organic synthesis research. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol . Structurally, it features a piperazine ring substituted with an ethyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position, forming a hydrochloride salt.

Properties

CAS No.

1179362-12-9

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl 2-ethylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H

InChI Key

AHUBJCSLWUMDOY-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme

The general pathway involves:

  • Mono-alkylation of piperazine to introduce the ethyl group.

  • Protection of the secondary amine via carbobenzoxylation.

  • Salt formation with hydrochloric acid.

Key Steps:

  • Alkylation: Piperazine is reacted with ethyl bromide under controlled conditions to yield 2-ethylpiperazine. Stoichiometric control (1:1 molar ratio) minimizes di-alkylation.

  • Carbobenzoxylation: 2-Ethylpiperazine is treated with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to form the Cbz-protected intermediate.

  • Salt Formation: The free base is precipitated as the hydrochloride salt using HCl in methanol or ether.

Conditions and Yields:

StepReagents/ConditionsYieldSource
AlkylationPiperazine, ethyl bromide, K₂CO₃, DMF, 80°C68–72%
CarbobenzoxylationBenzyl chloroformate, Et₃N, DCM, 0°C→RT85–90%
Salt FormationHCl (gaseous), MeOH, 0°C95%

Asymmetric Synthesis for Chiral Derivatives

Enantioselective Preparation

For the (R)- or (S)-enantiomers, chiral resolution or asymmetric alkylation is employed:

  • Chiral Auxiliary Method: (R)-2-Ethylpiperazine is synthesized using (S)-mandelic acid for resolution before carbobenzoxylation.

  • Catalytic Asymmetric Alkylation: Palladium-catalyzed alkylation of piperazine with ethyl iodide in the presence of a chiral ligand (e.g., BINAP).

Data Table:

MethodCatalyst/LigandEnantiomeric Excess (ee)YieldSource
Chiral Resolution(S)-Mandelic Acid99% (R)55%
Asymmetric AlkylationPd(OAc)₂/(R)-BINAP92% (S)70%

Industrial-Scale Production

Optimized Protocol for Batch Reactors

Procedure:

  • Alkylation: Piperazine (10 mol), ethyl bromide (10.5 mol), and K₂CO₃ (12 mol) in toluene are heated at 80°C for 12 hours.

  • Workup: The mixture is filtered, and the solvent is evaporated to isolate 2-ethylpiperazine.

  • Carbobenzoxylation: 2-Ethylpiperazine is dissolved in THF, cooled to 0°C, and treated with benzyl chloroformate (1.1 eq) and Et₃N (2.5 eq). The product is extracted with ethyl acetate.

  • Salt Formation: The free base is treated with HCl (4 M in dioxane) to precipitate the hydrochloride salt.

Scale-Up Metrics:

ParameterValue
Batch Size50–100 kg
Purity (HPLC)≥99%
Cost Efficiency$120–150/kg

Alternative Methods and Modifications

Reductive Amination Approach

A ketone intermediate (e.g., 2-ethylpiperazin-1-one) is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol, followed by carbobenzoxylation.

Conditions:

  • Reduction: 2-Ethylpiperazin-1-one (1 eq), NaBH₃CN (1.2 eq), MeOH, RT, 6 hours.

  • Yield: 78%.

Microwave-Assisted Synthesis

Accelerates alkylation and protection steps:

  • Piperazine, ethyl bromide, and K₂CO₃ in DMF irradiated at 100°C for 30 minutes (yield: 75%).

Critical Analysis of Methodologies

  • Alkylation-Carbobenzoxylation: Most reliable for high yields but requires strict stoichiometric control to avoid di-alkylation.

  • Asymmetric Synthesis: Cost-intensive due to chiral ligands but essential for enantiopure APIs.

  • Industrial Protocol: Balances cost and efficiency but generates aqueous waste requiring neutralization .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride has been investigated for its potential therapeutic applications, particularly in treating psychiatric disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and schizophrenia.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as ligands for various receptors, including serotonin and dopamine receptors. These interactions are crucial for modulating mood and behavior, suggesting potential applications in mental health treatments .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents.

Case Studies

  • Study on Bacterial Inhibition : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .

Pharmacological Profiles

The pharmacological profiles of this compound have been explored through various assays, showing promise in both neuropharmacology and antimicrobial research.

Toxicity Assessments

Toxicological studies are crucial in determining the safety profile of this compound. Preliminary assessments indicate low cytotoxicity levels, making it a viable candidate for further development .

Mechanism of Action

The mechanism of action of Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Solid or powder .
  • Purity : ≥95% (HPLC) .
  • Storage : Stable at -20°C under inert conditions .
  • Applications : Primarily utilized as an intermediate in drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, stereochemistry, or functional groups. Data are compiled from diverse sources, including safety data sheets (SDS), chemical databases, and supplier catalogs.

Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions Solubility
Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride 1217663-03-0 C₁₄H₂₁ClN₂O₂ 284.78 2-ethyl -20°C, protected from light Organic solvents/water
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride 1217720-49-4 C₁₃H₁₉ClN₂O₂ 270.76 2-methyl, (S)-stereochemistry 2-8°C under inert gas Not specified
Benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride 2162438-42-6 C₁₄H₂₀ClN₂O₃ 264.32* 3-(2-hydroxyethyl) Not specified Not specified
Benzyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate hydrochloride 2760704-89-8 C₁₈H₂₈ClN₃O₂ 353.90 4-(piperidin-4-ylmethyl) Not specified Not specified
1-Benzyl-piperazine hydrochloride 110475-31-5 C₁₁H₁₇ClN₂ 212.72 No carboxylate or ethyl substituent Room temperature Not specified

*Note: Molecular weight for benzyl 3-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride may exclude HCl contribution; exact value requires verification .

Biological Activity

Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of approximately 284.78 g/mol. The compound features a piperazine ring, which is a common scaffold in many biologically active molecules. Its unique structure allows it to interact with various biological targets, influencing its pharmacological effects.

The mechanism of action of this compound primarily involves its interaction with neurotransmitter receptors, enzymes, and ion channels. The piperazine moiety facilitates binding to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects based on the specific receptor or enzyme involved.

Key Mechanisms:

  • Receptor Binding : The compound exhibits binding affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby influencing metabolic pathways.
  • Ion Channel Modulation : The compound can also affect ion channels, which play a vital role in cellular signaling.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the proliferation of EAC (Ehrlich Ascites Carcinoma) cells through cell cycle arrest and apoptosis induction.

Antitumor Activity Evaluation

A study conducted on EAC cells demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : The compound significantly decreased cell viability in a dose-dependent manner.
  • Cell Cycle Arrest : Flow cytometry analysis indicated an increase in the G0/G1 phase population while reducing S-phase and G2/M fractions, suggesting an effective mechanism for inducing apoptosis.
Treatment Dose (mg/kg)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control503020
100701515
200801010

Research Applications

This compound serves as a valuable building block in drug synthesis and development. Its potential applications include:

  • Pharmaceutical Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders and infections.
  • Chemical Research : Utilized in the synthesis of more complex organic molecules due to its unique structural features.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, this compound readily undergoes neutralization with bases to regenerate the free base form. For example:
Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride+NaOHBenzyl 2-ethylpiperazine-1-carboxylate+NaCl+H2O\text{Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride} + \text{NaOH} \rightarrow \text{Benzyl 2-ethylpiperazine-1-carboxylate} + \text{NaCl} + \text{H}_2\text{O}
This reaction is critical for modifying solubility and enabling subsequent reactions requiring a free amine.

Deprotection via Catalytic Hydrogenation

The benzyl group can be removed under hydrogenation conditions to yield 2-ethylpiperazine-1-carboxylic acid. This is a common strategy in peptide synthesis and drug development.

Conditions Catalyst Pressure Temperature Product Yield Reference
H₂ in methanolPd/C1–3 bar25–50°C2-ethylpiperazine-1-carboxylic acid85–92%

This reaction exploits the lability of the benzyl ester bond under reductive conditions .

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Benzyl ester+HCl (aq)Carboxylic acid+Benzyl alcohol\text{Benzyl ester} + \text{HCl (aq)} \rightarrow \text{Carboxylic acid} + \text{Benzyl alcohol}
    Conditions: Reflux in 6M HCl for 6–12 hours.

  • Basic Hydrolysis (Saponification) :
    Benzyl ester+NaOHSodium carboxylate+Benzyl alcohol\text{Benzyl ester} + \text{NaOH} \rightarrow \text{Sodium carboxylate} + \text{Benzyl alcohol}
    Conditions: Reflux in 2M NaOH/EtOH (1:1) for 4–8 hours.

Nucleophilic Acyl Substitution

The ester group participates in reactions with nucleophiles such as amines or alcohols:

Reagent Conditions Product Application
Ammonia (NH₃)Methanol, 25°C, 24h2-ethylpiperazine-1-carboxamidePrecursor for urea derivatives
Ethanol (EtOH)H₂SO₄ catalyst, refluxEthyl 2-ethylpiperazine-1-carboxylateSolubility modification

These substitutions are facilitated by the electrophilic carbonyl carbon.

Alkylation/Acylation at Piperazine Nitrogen

The secondary amines on the piperazine ring react with alkyl halides or acyl chlorides:

  • Alkylation :
    Piperazine+R-XN-alkylated piperazine\text{Piperazine} + \text{R-X} \rightarrow \text{N-alkylated piperazine}
    Example: Reaction with methyl iodide in DMF at 60°C yields N-methyl-2-ethylpiperazine derivatives .

  • Acylation :
    Piperazine+RCOClN-acylated piperazine\text{Piperazine} + \text{RCOCl} \rightarrow \text{N-acylated piperazine}
    Example: Acetylation with acetyl chloride in CH₂Cl₂ produces N-acetyl-2-ethylpiperazine.

Oxidation Reactions

The ethyl substituent and piperazine ring can undergo oxidation:

  • Ethyl Group Oxidation :
    Using KMnO₄ in acidic conditions converts the ethyl group to a ketone or carboxylic acid.
    -CH₂CH₃KMnO4/H+-COOH\text{-CH₂CH₃} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-COOH}

  • Piperazine Ring Oxidation :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative, altering electronic properties.

Reductive Amination

In the presence of aldehydes/ketones and reducing agents (e.g., NaBH₃CN), the free amine form undergoes reductive amination to introduce alkyl chains:
RCHO+PiperazineNaBH3CNRCH2NH-Piperazine\text{RCHO} + \text{Piperazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{RCH}_2\text{NH-Piperazine}

Complexation with Metal Ions

The piperazine nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .

Q & A

Q. What are the standard synthetic routes for Benzyl 2-ethylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via the reaction of benzyl chloroformate with 2-ethylpiperazine in the presence of a base (e.g., triethylamine) to neutralize hydrochloric acid byproducts. Purification involves recrystallization or chromatography to achieve >95% purity . For industrial-scale production, continuous flow processes and automated reactors are employed to optimize yield and minimize impurities .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups.
  • HPLC with chiral columns to resolve enantiomers (e.g., distinguishing (R)- and (S)-forms) .
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • X-ray crystallography to resolve crystal structure ambiguities, particularly for stereoisomers .

Q. What are the solubility and handling protocols for this compound?

The hydrochloride salt form enhances water solubility, but it is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for experimental use. Handling requires inert conditions (argon/vacuum) to prevent hydrolysis or oxidation. Gloves and protective equipment are mandatory due to potential skin/eye irritation .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, light-protected containers under anhydrous conditions. Shelf life is ~1 year, with periodic purity checks via HPLC . Avoid exposure to oxidizing agents, which may degrade the piperazine ring .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound’s enantiomers?

The (R)-enantiomer exhibits distinct target-binding affinities compared to the (S)-form due to spatial orientation differences. For example, in receptor modulation studies, the (R)-enantiomer showed 3-fold higher activity at σ-1 receptors. Methodologically, chiral resolution via HPLC (Chiralpak® IC column) is critical for isolating enantiomers for comparative bioassays .

Q. What strategies optimize structure-activity relationships (SAR) for piperazine derivatives?

Systematic modifications include:

  • Substituent variation : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
  • Functional group addition : Introducing hydroxymethyl or sulfonyl groups to enhance hydrogen bonding with enzymes like monoamine oxidases .
  • Salt form comparison : Testing hydrochloride vs. oxalate salts for solubility and bioavailability differences .

Q. How stable is this compound under varying experimental conditions (pH, temperature)?

Stability assays reveal:

  • pH 7–9 : Degradation <5% over 24 hours.
  • Acidic conditions (pH <3) : Rapid hydrolysis of the piperazine ring (30% degradation in 6 hours).
  • Thermal stability : Decomposition occurs at >150°C, with exothermic peaks observed via DSC .

Q. What mechanisms explain its interactions with biological targets (e.g., enzymes, receptors)?

Computational docking studies suggest the ethyl group and piperazine nitrogen participate in hydrophobic interactions and hydrogen bonding with active sites (e.g., G protein-coupled receptors). In vitro assays using radiolabeled ligands (e.g., [³H]-spiperone) validate competitive binding kinetics .

Q. How can synthesis scalability be improved without compromising purity?

  • Continuous flow reactors : Reduce reaction time by 40% and increase yield to >85% .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) to minimize waste .

Q. How does this compound compare to structural analogs in pharmacological profiles?

  • Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate : Lower logP (1.2 vs. 2.1) improves aqueous solubility but reduces blood-brain barrier penetration .
  • 4-N-Cbz derivatives : Enhanced metabolic stability in liver microsome assays due to carbamate protection .

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